molecular formula C17H20N4O2S B6506379 N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-2,5-dimethylfuran-3-carboxamide CAS No. 1421516-17-7

N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-2,5-dimethylfuran-3-carboxamide

Cat. No.: B6506379
CAS No.: 1421516-17-7
M. Wt: 344.4 g/mol
InChI Key: OJOCIQHOMPEODH-UHFFFAOYSA-N
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Description

N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C17H20N4O2S and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.13069707 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-10-7-11(2)21(20-10)17-19-14(9-24-17)5-6-18-16(22)15-8-12(3)23-13(15)4/h7-9H,5-6H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOCIQHOMPEODH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=C(OC(=C3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-2,5-dimethylfuran-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a furan moiety, a thiazole ring, and a pyrazole group. Its molecular formula is C16H20N4OSC_{16}H_{20}N_4OS with a molecular weight of approximately 332.43 g/mol. The presence of these heterocycles suggests potential interactions with various biological targets.

Research indicates that this compound may exhibit multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : Similar compounds have been studied for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are crucial in the inflammatory pathway, and their inhibition can lead to anti-inflammatory effects .
  • Targeting Kinase Pathways : The thiazole and pyrazole derivatives have shown promise as inhibitors of specific kinases involved in cancer progression. For instance, compounds with similar structures have been reported to inhibit phosphoinositide kinase FYVE-type zinc finger containing (PIKFYVE), which plays a role in lysosomal function and autophagy regulation.

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent stems from its structural similarity to known COX/LOX inhibitors. Studies have demonstrated that thiazole derivatives can significantly reduce inflammation markers in vitro and in vivo models .

Anticancer Activity

Preliminary research has indicated that this compound may possess anticancer properties. A study screening various compounds for anticancer activity highlighted that derivatives containing the pyrazole moiety exhibited cytotoxic effects against several cancer cell lines .

Case Studies and Research Findings

A comprehensive review of the literature reveals several key studies relevant to the biological activity of this compound:

Study ReferenceFocusFindings
Inhibition of PIKFYVEDemonstrated significant inhibition leading to disrupted lysosomal homeostasis.
COX/LOX InhibitionIdentified as a potent inhibitor with potential anti-inflammatory effects.
Anticancer ScreeningShowed cytotoxicity against various cancer cell lines, indicating potential therapeutic applications.

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